REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:11])[c:6]([C:8]([CH3:9])=[O:10])[cH:7]1.[CH3:12][O:13][c:14]1[cH:15][cH:16][c:17]([C:18](=[O:19])[Cl:20])[cH:21][cH:22]1.[ClH:23].[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:11][C:18]([c:17]2[cH:16][cH:15][c:14]([O:13][CH3:12])[cH:22][cH:21]2)=[O:19])[c:6]([C:8]([CH3:9])=[O:10])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cc(Br)ccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)Oc2ccc(Br)cc2C(C)=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |